molecular formula C10H11N5O3 B508014 ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate CAS No. 438212-79-4

ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate

Cat. No. B508014
M. Wt: 249.23g/mol
InChI Key: SPKYSOCIHAIYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate is a chemical compound with the molecular formula C10H11N5O3 . It has an average mass of 249.226 Da and a monoisotopic mass of 249.086182 Da .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, one study mentioned the use of ethyl acetate in the synthesis process . Another study discussed the design and synthesis of a series of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic methods. For example, one study confirmed the molecular structure of a similar compound through single-crystal X-ray diffraction measurement .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, one study discussed the isomerization of 3-arylthieno[3,2-e]-[1,2,4]triazolo[4,3-c]pyrimidines into thermodynamically more stable compounds via sequential ring opening and closure as a result of a Dimroth-type rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. For example, one study mentioned that the glycyl group in similar compounds is responsible for the essential hydrogen bonds with Leu83 in most of the compounds .

Scientific Research Applications

  • Synthesis and Molecular Docking Analysis : A related compound, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, was synthesized and characterized using various spectroscopic techniques. Theoretical calculations and molecular docking studies indicated that this molecule could be a good inhibitor for cancer treatment due to its binding energy and ability to adhere to the active sites of a specific protein (Sert et al., 2020).

  • Antimicrobial Activity : Another study synthesized derivatives of 1,2,4-triazolo[1,5-a]pyrimidines and tested their in vitro antibacterial and antifungal activities. Most of the tested compounds showed results comparable to those of standard drugs like ampicillin and fluconazole (Mostafa et al., 2008).

  • Potential Antihypertensive Agents : A series of 1,2,4-triazolo[1,5-a]pyrimidines was prepared, some of which showed promising in vitro and in vivo antihypertensive activity. This highlights the potential of these compounds in the development of new antihypertensive drugs (Bayomi et al., 1999).

  • Antitumor Activity : A novel compound, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, was synthesized and showed high potency in in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).

  • Antibacterial Activity : Ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, a derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized and showed antibacterial activity against various bacterial strains (Lahmidi et al., 2019).

  • Synthesis in Supercritical Carbon Dioxide : The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, was achieved in supercritical carbon dioxide, demonstrating an environmentally friendly approach to the synthesis of such compounds (Baklykov et al., 2019).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities, such as its potential anticancer properties . Additionally, the development of new synthesis methods and the study of its interactions with biological systems could be areas of future research .

properties

IUPAC Name

ethyl 2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c1-2-18-7(16)6-12-9(17)8-13-10-11-4-3-5-15(10)14-8/h3-5H,2,6H2,1H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKYSOCIHAIYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=NN2C=CC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate
Reactant of Route 2
Reactant of Route 2
ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate
Reactant of Route 3
Reactant of Route 3
ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate
Reactant of Route 4
Reactant of Route 4
ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate
Reactant of Route 5
Reactant of Route 5
ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate
Reactant of Route 6
Reactant of Route 6
ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate

Citations

For This Compound
1
Citations
G Nattoh - 2018 - ir.jkuat.ac.ke
Prospects for utilizing edible fungi (Basidiomycetes) in cross-cutting industrial applications have not been fully explored. This study sought to bioprospect for bioactive molecules with …
Number of citations: 0 ir.jkuat.ac.ke

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.